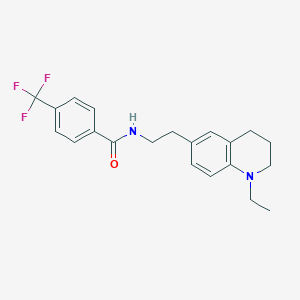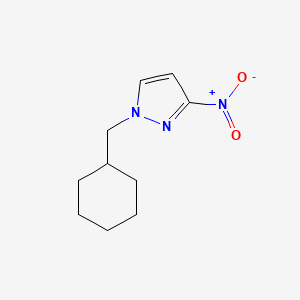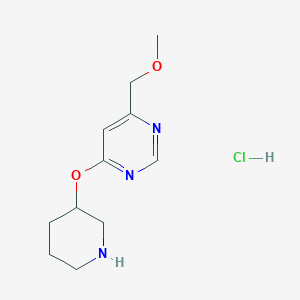![molecular formula C12H8ClFO4 B2739876 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid CAS No. 832737-12-9](/img/structure/B2739876.png)
5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid” is a chemical compound with the CAS Number: 832737-12-9 . It has a molecular weight of 270.64 . The compound is of interest to researchers due to its unique properties.
Molecular Structure Analysis
The InChI code for the compound is1S/C12H8ClFO4/c13-9-5-7(14)1-3-10(9)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.64 . It is a furan compound, which is a class of organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-Phenyl-furan-2-carboxylic acids and their derivatives, such as 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid, are recognized for their potential in antimycobacterial activities, affecting iron homeostasis. A study focused on a fluorinated ester derivative to enhance understanding due to the lack of structural data on these compounds, describing its preparation and analysis through various techniques including 1H-NMR, 13C-NMR, HRMS, and SC-XRD (Mori et al., 2022).
Biomass Derivatives Production
Research on biomass-derived compounds, such as 5-(chloromethyl)furan-2-carboxylic acid, highlights their utility as intermediates for producing biofuels and polymers. A study demonstrated the high-yield production of acid chloride derivatives from 5-(chloromethyl)furfural and furan-2,5-dicarboxylic acid using tert-butyl hypochlorite, emphasizing their importance in the synthesis of furoate ester biofuels and furan polymers (Dutta et al., 2015).
Furan Derivatives in Polymer Industries
Furan carboxylic acids serve as critical biobased building blocks for pharmaceutical and polymer industries. One innovative approach for their synthesis involves a dual-enzyme cascade system, effectively converting 5-hydroxymethylfurfural into 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid with yields over 95%, showcasing the potential for controlled synthesis of these compounds in sustainable processes (Jia et al., 2019).
Catalytic Oxidation for Biobased Chemicals
The catalytic oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid using gold nanoparticle catalysts illustrates the possibility of converting biomass into valuable chemicals under mild conditions. This process highlights a sustainable pathway for producing furan-based platform chemicals, essential for developing biobased polymers and fine chemicals with nearly 99% yield, showcasing the efficiency and environmental benefits of such methods (Casanova et al., 2009).
Enhanced Biobased Carboxylic Acids Synthesis
A study on the biocatalytic activity of recombinant Escherichia coli demonstrated high substrate tolerance towards the conversion of furfural and 5-hydroxymethylfurfural into their corresponding furan-based carboxylic acids. This research presents an improved method for synthesizing these acids with high yields, underlining the potential for industrial applications of furan-based carboxylic acids in creating value-added products from biomass (Wang et al., 2020).
Eigenschaften
IUPAC Name |
5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO4/c13-9-5-7(14)1-3-10(9)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBCBPJNKZWQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
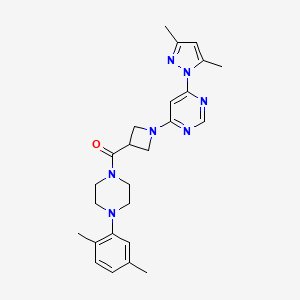
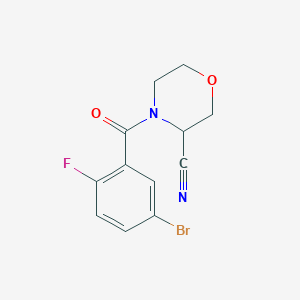
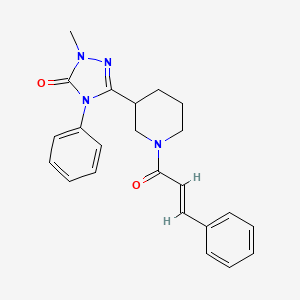
![1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2739801.png)
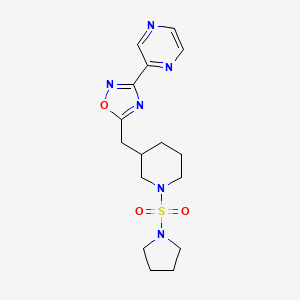
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)
![Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2739805.png)
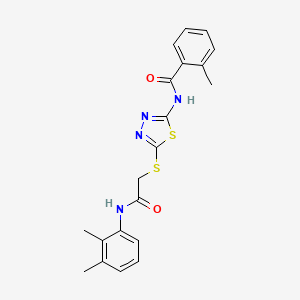
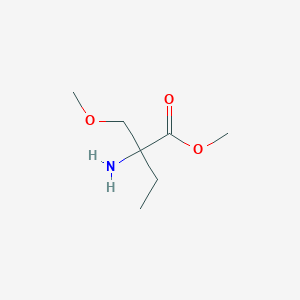
![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)

